
6-Phenylpiperidin-2-one
Overview
Description
6-Phenylpiperidin-2-one is a chemical compound with the molecular formula C11H13NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by a phenyl group attached to the sixth position of the piperidine ring and a ketone group at the second position. This structure imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpiperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetonitrile with 1,5-dibromopentane in the presence of a base, followed by cyclization and subsequent oxidation to form the ketone group. Another method involves the hydrogenation of 6-phenyl-2-piperidone using palladium or rhodium catalysts .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of catalysts and solvents is crucial in minimizing by-products and enhancing the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The ketone group can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products:
Oxidation: Formation of phenylpiperidine carboxylic acids.
Reduction: Formation of 6-phenylpiperidin-2-ol or 6-phenylpiperidin-2-amine.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of this compound.
Scientific Research Applications
Scientific Research Applications
The compound has been extensively studied for its potential applications in different scientific domains:
Medicinal Chemistry
6-Phenylpiperidin-2-one serves as a precursor in the synthesis of several pharmaceuticals. Its derivatives have shown promise in:
- Analgesics: Compounds derived from this compound exhibit pain-relieving properties.
- Antipsychotics: Research suggests its potential use in developing drugs targeting psychiatric disorders.
Biological Studies
The compound is utilized in biological research to explore:
- Enzyme Inhibition: It acts as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's.
Chemical Synthesis
In organic chemistry, it is employed as a building block for synthesizing complex organic molecules due to its functional groups that allow for further modification.
Case Study 1: Anticancer Activity
A study published in MDPI demonstrated that derivatives of this compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This indicates its potential as a scaffold for developing new anticancer therapies.
Case Study 2: Neuropharmacological Effects
Research indicated that derivatives of this compound effectively inhibit AChE and BuChE enzymes. This inhibition is crucial for enhancing cholinergic transmission in treating neurodegenerative disorders.
Comparative Table of Biological Activities
Compound | Activity Type | Observations |
---|---|---|
This compound | Anticancer | Enhanced cytotoxicity against tumor cells |
Derivatives of this compound | Neuropharmacological | Inhibition of AChE and BuChE, potential for Alzheimer's treatment |
Piperidine | Baseline | Lacks the phenyl and ketone groups |
2-Piperidone | Similar structure | Lacks the phenyl group |
Mechanism of Action
The mechanism of action of 6-Phenylpiperidin-2-one depends on its specific application. In medicinal chemistry, it often acts as an intermediate in the synthesis of active pharmaceutical ingredients. The compound can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Piperidine: The parent compound, lacking the phenyl and ketone groups.
2-Piperidone: Similar structure but without the phenyl group.
6-Phenyl-2-piperidone: Similar structure but with a different position of the ketone group.
Uniqueness: 6-Phenylpiperidin-2-one is unique due to the presence of both the phenyl and ketone groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate in the synthesis of various bioactive compounds and pharmaceuticals .
Biological Activity
6-Phenylpiperidin-2-one is a significant compound in medicinal chemistry, primarily recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound, with the molecular formula , features a piperidine ring substituted with a phenyl group at the sixth position and a ketone group at the second position. This unique structure contributes to its reactivity and biological activity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Binding Affinity : The phenyl group enhances the compound's ability to interact with hydrophobic pockets in proteins, increasing its binding affinity.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in neurotransmission, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in conditions like Alzheimer's disease .
- Cellular Effects : Studies indicate that derivatives of piperidine, including this compound, can modulate GABAA receptor activity, influencing neurotransmitter release and neuronal excitability.
Biological Activities
Research has highlighted several notable biological activities associated with this compound:
- Anticancer Properties : Various studies have investigated its cytotoxic effects on cancer cell lines. For instance, compounds derived from piperidine structures have demonstrated significant apoptosis induction in hypopharyngeal tumor cells .
- Analgesic Effects : Similar to other piperidine derivatives, this compound exhibits potential analgesic properties, making it a candidate for pain management therapies. Its mechanism may involve modulation of opioid receptors .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is necessary to establish its efficacy against specific pathogens.
Case Study 1: Anticancer Activity
A study published in MDPI explored the anticancer potential of piperidine derivatives, including this compound. The compound showed enhanced cytotoxicity compared to standard treatments like bleomycin in FaDu hypopharyngeal tumor cells. This suggests a promising avenue for developing new cancer therapies based on this scaffold .
Case Study 2: Neuropharmacological Effects
Research focusing on neuropharmacological applications indicated that derivatives of this compound could effectively inhibit AChE and BuChE enzymes. This inhibition is crucial for enhancing cholinergic transmission in neurodegenerative disorders such as Alzheimer's disease .
Comparative Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 6-Phenylpiperidin-2-one, and how can purity be validated methodologically?
- Answer : Synthesis typically involves condensation reactions between phenylacetic acid derivatives and ammonia/amine precursors under controlled reflux conditions. Purity validation requires spectroscopic techniques (e.g., H/C NMR for structural confirmation) and chromatographic methods (HPLC or GC-MS with ≥95% purity thresholds). Reproducibility hinges on strict adherence to stoichiometric ratios and temperature gradients, as outlined in standardized synthetic workflows .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
- Answer : Key techniques include:
- NMR : To resolve piperidinone ring conformation and phenyl substituent orientation.
- FT-IR : For identifying carbonyl (C=O) stretching frequencies (~1680–1720 cm) and aromatic C-H bonds.
- Mass spectrometry : To confirm molecular ion peaks and fragmentation patterns.
Cross-referencing data with computational simulations (e.g., DFT) enhances interpretation .
Q. How can researchers design a robust literature review strategy for this compound?
- Answer : Use systematic approaches like PRISMA guidelines, focusing on databases (SciFinder, PubMed) with keywords: "this compound synthesis," "pharmacological activity," and "spectroscopic characterization." Prioritize primary literature (peer-reviewed journals) over patents to avoid commercial bias. Track citation networks to identify knowledge gaps, such as understudied metabolic pathways .
Advanced Research Questions
Q. What computational models are suitable for studying this compound’s reaction mechanisms and electronic behavior?
- Answer : Density Functional Theory (DFT) optimizes ground-state geometries and predicts reaction pathways (e.g., ring-opening kinetics). Molecular Dynamics (MD) simulations model solvation effects and protein-ligand interactions. Validate models against experimental spectroscopic data and thermodynamic parameters (e.g., Gibbs free energy barriers) .
Q. How can contradictions in experimental data (e.g., varying yields or bioactivity results) be systematically resolved?
- Answer : Apply triangulation:
- Replicate experiments under identical conditions (e.g., solvent purity, inert atmosphere).
- Use statistical tools (ANOVA, t-tests) to assess significance of outliers.
- Cross-validate with alternative techniques (e.g., X-ray crystallography if NMR data is ambiguous). Document procedural deviations in supplementary materials .
Q. What strategies mitigate analytical challenges in quantifying this compound in complex matrices (e.g., biological samples)?
- Answer : Employ sample pre-treatment (solid-phase extraction, protein precipitation) to reduce matrix interference. Advanced LC-MS/MS with isotope-labeled internal standards improves quantification accuracy. Method validation should include recovery rates (85–115%) and limit of detection (LOD) studies .
Q. How can researchers design experiments to assess this compound’s biological activity while minimizing confounding variables?
- Answer : Use factorial design to isolate variables (e.g., concentration, exposure time). Include positive/negative controls (e.g., known enzyme inhibitors) and blinded analysis to reduce bias. Preclinical studies should adhere to OECD guidelines for in vitro toxicity assays, with statistical power analysis to determine sample sizes .
Q. What methodologies address solubility limitations of this compound in aqueous systems?
- Answer : Explore co-solvents (DMSO, cyclodextrins) or nanoformulation (liposomes, micelles) to enhance bioavailability. Phase solubility studies and Hansen solubility parameters guide solvent selection. Stability testing under physiological conditions (pH 7.4, 37°C) is critical for pharmacological applications .
Q. How can synthetic routes be optimized for greener chemistry principles?
- Answer : Replace hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (2-MeTHF, Cyrene). Catalytic methods (e.g., organocatalysis) reduce stoichiometric waste. Lifecycle assessment (LCA) tools quantify environmental impact, prioritizing atom economy and E-factor metrics .
Q. What experimental frameworks validate this compound’s proposed mechanisms of action in neurological studies?
- Answer : Combine in silico docking (e.g., AutoDock for receptor binding) with in vitro electrophysiology (patch-clamp assays). Use knockout models or siRNA silencing to confirm target specificity. Data must be contextualized with dose-response curves and negative controls to exclude off-target effects .
Q. Methodological Tables
Properties
IUPAC Name |
6-phenylpiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPYHFDURADIIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344896 | |
Record name | 6-phenylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41419-25-4 | |
Record name | 6-phenylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-phenylpiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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